ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-cyclohexyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-cyclohexyl-1H-indole-3-carboxylate is a synthetic organic compound known for its intricate molecular structure and broad application in various fields of scientific research. This compound features an indole core, which is commonly found in many natural and synthetic bioactive molecules, making it a subject of extensive study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-cyclohexyl-1H-indole-3-carboxylate involves multiple steps. A commonly employed route starts with the preparation of the indole core, followed by functional group modifications:
Indole Synthesis: : The Fischer indole synthesis is a prominent method, involving phenylhydrazine and cyclohexanone in an acid-catalyzed reaction.
Bromination: : The indole intermediate is then subjected to bromination using bromine or N-bromosuccinimide.
Sulfonylation: : Reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine to introduce the sulfonyl group.
Esterification: : The final step involves esterification using ethyl chloroformate in the presence of a suitable base to form the carboxylate ester.
Industrial Production Methods
In industrial settings, the production of this compound might be streamlined using continuous flow synthesis techniques to enhance yield and reduce production time. Automated synthesis platforms also facilitate the large-scale preparation of such complex molecules.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-cyclohexyl-1H-indole-3-carboxylate can undergo various chemical reactions, such as:
Oxidation: : The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: : Selective reduction can yield amines or other reduced derivatives.
Substitution: : The bromine atom can be substituted with nucleophiles like amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles for Substitution: : Sodium amide (NaNH₂), thiourea, potassium cyanide (KCN).
Major Products
Oxidation Products: : Carboxylic acids, ketones.
Reduction Products: : Amines.
Substitution Products: : Varies depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-cyclohexyl-1H-indole-3-carboxylate finds extensive use in various scientific disciplines:
Chemistry: : As a synthetic intermediate in the production of more complex molecules.
Biology: : Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: : Potential precursor for drug development, particularly in designing new pharmaceuticals.
Industry: : Utilized in material science for the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-cyclohexyl-1H-indole-3-carboxylate exerts its effects is complex and often involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids within biological systems.
Pathways Involved: : May involve inhibition or activation of specific signaling pathways, altering cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-acetyloxy-6-bromoindole: : Lacks the sulfonyl and phenyl groups.
Ethyl 6-bromo-2-(sulfonylmethyl)-1H-indole-3-carboxylate: : Lacks the 4-chlorophenyl group.
5-(Acetyloxy)-6-bromoindole-3-carboxylate derivatives: : Variations in ester or acyl groups.
Uniqueness
Ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-cyclohexyl-1H-indole-3-carboxylate stands out due to its multifunctional groups, providing diverse chemical reactivity and potential for biological activity. The presence of the sulfonyl and acetyloxy groups further enhances its chemical versatility and application potential in various research areas.
Pretty intricate stuff, don’t you think? A fine example of the wonders of chemistry!
Properties
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-2-[(4-chlorophenyl)sulfonylmethyl]-1-cyclohexylindole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrClNO6S/c1-3-34-26(31)25-20-13-24(35-16(2)30)21(27)14-22(20)29(18-7-5-4-6-8-18)23(25)15-36(32,33)19-11-9-17(28)10-12-19/h9-14,18H,3-8,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWQGXDOXSNFHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3CCCCC3)CS(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrClNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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